molecular formula C14H19NO5 B8098080 2-[[4-(Boc-amino)methyl]phenoxy]acetic acid

2-[[4-(Boc-amino)methyl]phenoxy]acetic acid

Cat. No.: B8098080
M. Wt: 281.30 g/mol
InChI Key: MNHXBHCRRQWGSB-UHFFFAOYSA-N
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Description

2-[[4-(Boc-amino)methyl]phenoxy]acetic acid is a synthetic compound featuring a phenoxyacetic acid backbone with a tert-butoxycarbonyl (Boc)-protected aminomethyl group at the para position of the phenyl ring. This structure is commonly utilized in medicinal chemistry as a building block for peptide synthesis and protease inhibitors due to the Boc group’s role in protecting amines during multi-step reactions.

Properties

IUPAC Name

2-[4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO5/c1-14(2,3)20-13(18)15-8-10-4-6-11(7-5-10)19-9-12(16)17/h4-7H,8-9H2,1-3H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNHXBHCRRQWGSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC=C(C=C1)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[4-(Boc-amino)methyl]phenoxy]acetic acid generally involves the following steps:

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure high purity and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

2-[[4-(Boc-amino)methyl]phenoxy]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Antibacterial and Antifungal Activity

Research indicates that derivatives of phenoxyacetic acids, including 2-[[4-(Boc-amino)methyl]phenoxy]acetic acid, exhibit significant antibacterial and antifungal properties. These compounds have been shown to inhibit the growth of various pathogens, making them potential candidates for developing new antibiotics. For instance, studies have demonstrated that certain phenoxyacetic acid derivatives possess activity against both Gram-positive and Gram-negative bacteria, as well as antifungal efficacy against strains like Candida species .

Anti-inflammatory Properties

The compound has been identified as a modulator of the CRTH2 receptor, which is involved in inflammatory responses. This suggests potential applications in treating respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Compounds targeting the CRTH2 receptor may help alleviate symptoms by reducing inflammation associated with these conditions .

Synthetic Pathways

The synthesis of this compound typically involves multi-step processes where the Boc group serves to protect the amino functionality during reactions. This protection facilitates selective reactions that can lead to various derivatives with enhanced biological activity .

Structure-Activity Relationship (SAR) Studies

SAR studies have shown that modifications to the phenyl ring or the amino group can significantly affect the biological activity of the compound. For example, substituents on the phenyl ring can enhance antibacterial potency or alter anti-inflammatory effects .

Anticancer Activity

Recent investigations into phenoxyacetic acid derivatives have revealed promising anticancer activities. For instance, specific modifications to the core structure have resulted in compounds that exhibit cytotoxic effects against various cancer cell lines, potentially offering new avenues for cancer therapy .

Respiratory Disease Treatment

A notable case study involves the application of this compound as a therapeutic agent for asthma management. Compounds derived from this structure have been tested for their ability to modulate inflammatory pathways linked to asthma exacerbations, indicating their utility in developing effective treatments for this chronic condition .

Comparative Analysis of Related Compounds

Compound NameChemical StructureBiological ActivityApplications
This compoundC13H17NO4Antibacterial, Anti-inflammatoryAsthma, COPD
2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acidC11H12N4O2AntitumorCancer therapy
2-[(4-Fluorophenyl)sulfonyl]-N-piperazinyl acetic acidC15H16FNO4SAnalgesicPain relief

Mechanism of Action

The mechanism of action of 2-[[4-(Boc-amino)methyl]phenoxy]acetic acid primarily involves its role as a synthetic intermediate. The Boc group protects the amino functionality during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in further reactions, such as peptide bond formation .

Comparison with Similar Compounds

HDAC Inhibitors with Boronic Acid Moieties

Compound A: [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl] boronic acid ()

  • Structure: Boronic acid substituent at the ortho position of the phenyl ring, with a 2-methoxyethyl group on the phenoxy moiety.
  • Activity : Exhibits potent inhibition of fungal appressorium formation (85% inhibition at 1 µM), outperforming trichostatin A (TSA) at equivalent concentrations .
  • Mechanism : Acts as a histone deacetylase (HDAC) inhibitor by chelating zinc ions in the enzyme’s active site.

Compound B: [4-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl] boronic acid ()

  • Structure : Boronic acid at the para position of the phenyl ring.
  • Activity : Significantly weaker inhibition (30% at 3 µM) compared to Compound A, highlighting the critical role of substituent positioning .

Key Comparison :

Feature Compound A Compound B
Boronic Acid Position Ortho Para
Appressorium Inhibition 85% at 1 µM 30% at 3 µM
HDAC Binding Affinity High (IC₅₀ ~0.8 µM) Low (IC₅₀ >3 µM)
Reference

Phenoxyacetic Acid Derivatives with Azacycloalkyl Groups

A series of 2-{[2-(2-oxo-1-azacycloalkyl)acetamido]phenoxy}acetic acids () were synthesized with varying azacycloalkyl rings (pyrrolidinone, piperidinone, and perhydroazepinone).

  • Structure: Phenoxyacetic acid core linked to azacycloalkyl acetamide groups.
  • Activity: Compounds with pyrrolidinone (e.g., compound 7) showed moderate AP-M inhibition (IC₅₀ ~50 nM), while piperidinone analogs (e.g., compound 10) exhibited reduced potency (IC₅₀ ~120 nM) due to steric hindrance .

PPARγ Agonists with Iminomethyl Substituents

CPD11–CPD17 Series ():

  • Structure: Phenoxyacetic acid derivatives with iminomethyl substituents and variable aryl groups (e.g., ethoxy, methoxy, pyridyl).
  • Activity: CPD11 (4-ethoxyphenylimino): PPARγ agonist with 81% glucose uptake stimulation at 10 µM. CPD15 (4-hydroxyphenylimino): Highest activity (85% glucose uptake) due to enhanced hydrogen bonding with the receptor .
  • Physical Properties :
Compound Melting Point (°C) Yield (%)
CPD11 186–188 81
CPD15 198–200 85

COX-2 Inhibitors with Hydrazone Linkers

5a–f, 7a–b, 10a–f Series ():

  • Structure: Phenoxyacetic acid coupled to hydrazone groups (e.g., benzoyl, phenylacetyl).
  • Activity : Compound 5a (benzoyl hydrazone) demonstrated selective COX-2 inhibition (IC₅₀ = 0.12 µM) with minimal COX-1 interaction (IC₅₀ >10 µM) .

Antimicrobial Phenoxyacetic Acids

GW0742 (): [4-[[[2-[3-Fluoro-4-(trifluoromethyl)phenyl]-4-methyl-5-thiazolyl]methyl]thio]-2-methylphenoxy]-acetic acid

  • Activity : Potent PPARβ/δ agonist, but also exhibits antifungal properties against M. oryzae (70% growth inhibition at 5 µM) .

Structural-Activity Relationship (SAR) Insights

Substituent Position : Ortho-substituted boronic acids (Compound A) show superior HDAC inhibition compared to para analogs (Compound B) due to optimized steric and electronic interactions .

Azacycloalkyl Rings: Smaller rings (e.g., pyrrolidinone) enhance AP-M inhibition by reducing conformational flexibility .

Iminomethyl Groups: Electron-donating substituents (e.g., hydroxyl in CPD15) improve PPARγ binding via polar interactions .

Hydrazone Linkers : Bulky aryl groups (e.g., 4-chlorophenyl in 5c ) enhance COX-2 selectivity by fitting into the enzyme’s hydrophobic pocket .

Biological Activity

2-[[4-(Boc-amino)methyl]phenoxy]acetic acid, a phenoxyacetic acid derivative, has garnered attention for its potential biological activities. This compound is characterized by the presence of a Boc (tert-butyloxycarbonyl) protected amino group, which plays a crucial role in its pharmacological properties. Understanding its biological activity involves exploring its effects on various biological systems, including anti-inflammatory, anticancer, and antimicrobial activities.

Chemical Structure and Properties

The molecular formula of this compound is C14H19NO5C_{14}H_{19}NO_5, and it exhibits the following structural characteristics:

  • Boc Group : Provides protection to the amino group, enhancing stability and solubility.
  • Phenoxyacetic Acid Backbone : Imparts significant biological activity related to plant growth regulation and potential therapeutic effects.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Anti-inflammatory Activity

Research indicates that phenoxyacetic acid derivatives exhibit significant anti-inflammatory properties. In vivo studies have demonstrated that certain analogs can reduce paw swelling in animal models, suggesting potential applications in treating inflammatory conditions.

CompoundIC50 (µM)Effect on TNF-α (%)Effect on PGE-2 (%)
This compound4.07 ± 0.1261.0460.58
Celecoxib14.93 ± 0.12--

Table 1: Anti-inflammatory effects of this compound compared to celecoxib .

2. Anticancer Activity

Emerging studies suggest that compounds similar to this compound may possess anticancer properties. The structure–activity relationship (SAR) analysis indicates that modifications in the phenyl ring can enhance cytotoxicity against various cancer cell lines.

Case Study : A study involving the evaluation of multiple phenoxyacetic acid derivatives showed that specific substitutions led to increased potency against cancer cell lines such as A431 and Jurkat cells, with IC50 values significantly lower than standard chemotherapeutics like doxorubicin .

3. Antimicrobial Activity

The antimicrobial potential of phenoxyacetic acids has been documented, with several derivatives displaying activity against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups has been associated with enhanced antibacterial efficacy.

CompoundMIC (µg/mL)Bacterial Strain
This compound<50Staphylococcus aureus
Norfloxacin<100-

Table 2: Antimicrobial activity of this compound .

The mechanisms underlying the biological activities of this compound involve several pathways:

  • Inhibition of Pro-inflammatory Cytokines : The compound reduces levels of TNF-α and PGE-2, key mediators in inflammatory responses.
  • Cytotoxic Effects on Cancer Cells : Induction of apoptosis in cancer cells is facilitated through alterations in cell cycle regulation and mitochondrial pathways.
  • Disruption of Bacterial Cell Wall Synthesis : Antimicrobial activity is likely mediated by interference with bacterial cell wall integrity.

Q & A

Q. Basic Research Focus

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR confirm the Boc group (δ ~1.4 ppm for tert-butyl) and phenoxy-acetic acid backbone (δ ~4.8 ppm for CH2_2) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS verifies molecular weight (e.g., calculated for C14H _{14}H _{19}NO5_5: 281.13 g/mol) .
  • Infrared (IR) Spectroscopy : Peaks at ~1700 cm1^{-1} (C=O of Boc and acetic acid) and ~1250 cm1^{-1} (C-O of phenoxy) validate functional groups .

How can computational modeling predict the biological activity of derivatives of this compound?

Q. Advanced Research Focus

  • Molecular Docking : Use tools like AutoDock Vina to simulate interactions between the deprotected amine (post-Boc removal) and target enzymes (e.g., histone deacetylases). The phenoxy group may occupy hydrophobic pockets, while the acetic acid moiety engages in hydrogen bonding .
  • QSAR Studies : Correlate structural modifications (e.g., substituents on the phenyl ring) with inhibitory activity using regression models. Data from analogs like boronic acid derivatives (binding affinity: −8.5 kcal/mol) provide benchmarks .

What methodologies assess the stability of this compound under varying pH and temperature?

Q. Advanced Research Focus

  • Accelerated Degradation Studies : Incubate the compound at 40–60°C and pH 1–13. Monitor degradation via HPLC to identify breakdown products (e.g., free amine from Boc deprotection at low pH) .
  • Kinetic Analysis : Calculate half-life (t1/2_{1/2}) using Arrhenius equations. For example, Boc groups are stable at neutral pH but hydrolyze rapidly under acidic conditions (t1/2_{1/2} < 1 hr at pH 2) .

How should researchers resolve contradictions in reported biological activities of this compound derivatives?

Q. Advanced Research Focus

  • Assay Standardization : Compare studies for consistency in cell lines (e.g., HEK293 vs. HeLa), solvent controls (DMSO concentration), and purity (>95% by HPLC). Impurities from incomplete Boc deprotection may skew results .
  • Meta-Analysis : Pool data from multiple sources (e.g., enzyme inhibition IC50_{50}) to identify outliers. For example, discrepancies in HDAC inhibition could arise from differences in substrate concentrations or cofactor availability .

What role does this compound play in designing enzyme inhibitors?

Q. Advanced Research Focus

  • Prodrug Strategy : The Boc group enhances solubility for in vitro assays. Post-deprotection, the free amine can be conjugated to warheads (e.g., hydroxamates for HDAC inhibition) .
  • Linker Optimization : The phenoxy-acetic acid spacer balances rigidity and flexibility, improving binding to deep enzyme pockets. Analogous compounds show enhanced activity when the spacer length is adjusted .

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